molecular formula C12H13ClN2O B7866728 2-Chloro-N-(2-cyano-benzyl)-N-ethyl-acetamide

2-Chloro-N-(2-cyano-benzyl)-N-ethyl-acetamide

Cat. No.: B7866728
M. Wt: 236.70 g/mol
InChI Key: SPCIOOHOKVVGLR-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-cyano-benzyl)-N-ethyl-acetamide is a synthetic organic compound that serves as a versatile intermediate in medicinal chemistry and drug discovery research. This molecule features a tertiary amide core, which provides a stable scaffold commonly found in pharmaceuticals and biologically active molecules . The presence of both a reactive chloroacetamide group and a 2-cyanobenzyl moiety makes it a particularly valuable building block for the synthesis of more complex chemical entities . The chloroacetyl group is a known electrophile that can undergo substitution reactions with various nucleophiles, such as thiols and amines, facilitating the introduction of additional functional groups or linking to other molecular fragments . Meanwhile, the N-ethyl substitution fine-tunes the steric and electronic properties of the amide bond, and the cyano group on the benzyl ring can act as a hydrogen bond acceptor, potentially influencing the molecule's binding affinity to biological targets . Researchers can utilize this compound in the construction of diverse molecular libraries, particularly for developing potential pharmacologically active agents. Its structure is conducive to further chemical transformations; for instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering multiple pathways for diversification . Due to the presence of the chloroacetamide functional group, this compound is classified as harmful and should be handled with care. Appropriate personal protective equipment (PPE) including gloves and eye/face protection is required. It may cause skin and serious eye irritation and may be harmful if swallowed . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[(2-cyanophenyl)methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-2-15(12(16)7-13)9-11-6-4-3-5-10(11)8-14/h3-6H,2,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCIOOHOKVVGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1C#N)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Derivatization of 2 Chloro N 2 Cyano Benzyl N Ethyl Acetamide

Synthetic Routes to the Core 2-Chloro-N-(2-cyano-benzyl)-N-ethyl-acetamide Structure

The assembly of the target molecule is most efficiently achieved by first constructing the N-(2-cyano-benzyl)-N-ethyl-amine backbone, followed by the introduction of the chloroacetamide functionality. This sequential approach allows for greater control over the final product and minimizes the formation of unwanted byproducts.

The final and crucial step in the synthesis of this compound is the formation of the amide bond. This is typically accomplished through the acylation of the precursor secondary amine, N-(2-cyano-benzyl)-N-ethyl-amine, with a suitable chloroacetylating agent.

The most direct and widely employed method for this transformation is a nucleophilic acyl substitution reaction. In this process, the nucleophilic nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of a chloroacetyl derivative. Chloroacetyl chloride is the most common and reactive reagent for this purpose due to the excellent leaving group ability of the chloride ion, which facilitates the reaction. tandfonline.comresearchgate.netresearchgate.netresearchgate.nettandfonline.comijpsr.inforesearchgate.netresearchgate.net

The general mechanism involves the initial attack of the amine on the carbonyl carbon of chloroacetyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and forming the stable amide bond. A base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. tandfonline.comresearchgate.net

The success of the chloroacetylation reaction is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the choice of solvent, the type and amount of base used, the reaction temperature, and the duration of the reaction.

Solvents: A variety of aprotic solvents can be employed for this reaction, with dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) being common choices. tandfonline.comresearchgate.net The selection of the solvent can influence the solubility of the reactants and the reaction rate. In some instances, aqueous conditions using a phosphate (B84403) buffer have been shown to be effective and offer a more environmentally friendly ("green") approach. tandfonline.comresearchgate.nettandfonline.comtandfonline.com

Bases: The choice of base is critical to neutralize the HCl byproduct and prevent the protonation of the starting amine, which would render it non-nucleophilic. Common bases include tertiary amines such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), as well as inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). tandfonline.comresearchgate.netresearchgate.net The sterically hindered base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also been shown to be effective, particularly in THF. researchgate.netresearchgate.net In some protocols, an excess of the starting amine can also serve as the base. tandfonline.comtandfonline.com

Temperature and Duration: These reactions are often carried out at reduced temperatures, typically starting at 0 °C, to control the exothermic nature of the reaction between the amine and the highly reactive chloroacetyl chloride. The reaction is then often allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight to ensure complete conversion. tandfonline.comresearchgate.netijpsr.info Microwave irradiation has also been explored to accelerate the reaction, significantly reducing the reaction time to minutes. chemicalbook.com

Optimization: To achieve high yields, it is crucial to carefully control the stoichiometry of the reactants. Typically, a slight excess of the chloroacetyl chloride may be used to ensure complete consumption of the more valuable secondary amine. The order of addition is also important; dropwise addition of the acyl chloride to a solution of the amine and base is a common practice to maintain control over the reaction. chemicalbook.com Workup procedures generally involve washing the organic layer with aqueous solutions to remove the base and its salt, followed by drying and evaporation of the solvent. Purification is often achieved through recrystallization or column chromatography.

Table 1: Representative Reaction Conditions for Chloroacetylation of Amines

Amine SubstrateChloroacetylating AgentBaseSolventTemperatureYield (%)
Aryl aminesChloroacetyl chlorideDBUTHFRoom Temp75-95
AminoalcoholsChloroacetyl chlorideNone (HCl scavenger)Phosphate BufferRoom TempHigh
2-AminopyridineChloroacetyl chlorideNone (initially)1,2-Dichloroethane80 °C (Microwave)97
Aromatic aminesChloroacetyl chloride10% NaOHWater/Ice0 °C to RT-
Dimethylamine HClChloroacetyl chlorideTriethylamineDichloromethane15 °C77

This table is a compilation of data from various sources and represents a range of conditions that can be adapted for the synthesis of the target compound. tandfonline.comresearchgate.netresearchgate.netchemicalbook.comchemicalbook.com

The introduction of the 2-cyanobenzyl group is a critical step in forming the N-(2-cyano-benzyl)-N-ethyl-amine intermediate. This is typically achieved through the alkylation of ethylamine (B1201723) with a suitable 2-cyanobenzyl electrophile. The most common precursor for this purpose is 2-cyanobenzyl bromide.

The reaction involves the nucleophilic attack of the primary amine (ethylamine) on the benzylic carbon of 2-cyanobenzyl bromide, displacing the bromide ion in an SN2 reaction. A significant challenge in this step is preventing over-alkylation. Since the secondary amine product is generally more nucleophilic than the starting primary amine, it can react further with 2-cyanobenzyl bromide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.orgmasterorganicchemistry.com To favor the formation of the desired secondary amine, a large excess of ethylamine is often used. This increases the probability that the 2-cyanobenzyl bromide will react with the primary amine rather than the secondary amine product. libretexts.orglibretexts.org

An alternative and often more controlled method for the synthesis of secondary amines is reductive amination. libretexts.orgbyu.eduresearchgate.netorganic-chemistry.orgchegg.com This approach would involve the reaction of 2-cyanobenzaldehyde (B126161) with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgchegg.com This method can offer higher selectivity for the secondary amine product.

The N-ethyl group is incorporated concurrently with the 2-cyanobenzyl moiety in the formation of the N-(2-cyano-benzyl)-N-ethyl-amine intermediate. As described above, this is achieved by using ethylamine as the starting nucleophile.

In the direct alkylation approach, ethylamine reacts with 2-cyanobenzyl bromide. libretexts.orglibretexts.org In the reductive amination approach, ethylamine is condensed with 2-cyanobenzaldehyde. libretexts.orgchegg.com In both strategies, the ethyl group is introduced onto the nitrogen atom, which is then further functionalized in the subsequent chloroacetylation step.

Step 1: Synthesis of N-(2-cyano-benzyl)-N-ethyl-amine

A reliable method for this step is reductive amination, which generally provides better control over the degree of alkylation compared to direct alkylation.

Reactants: 2-cyanobenzaldehyde and ethylamine.

Procedure: 2-cyanobenzaldehyde is dissolved in a suitable solvent such as methanol (B129727) or dichloromethane. An excess of ethylamine (typically as a solution in a solvent like THF or ethanol) is added, followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is typically stirred at room temperature for several hours until completion, as monitored by techniques like Thin Layer Chromatography (TLC).

Workup and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The resulting crude N-(2-cyano-benzyl)-N-ethyl-amine can be purified by column chromatography or distillation under reduced pressure to obtain the pure secondary amine.

Step 2: Chloroacetylation of N-(2-cyano-benzyl)-N-ethyl-amine

With the pure secondary amine in hand, the final acylation step can be performed under optimized conditions to yield the target compound.

Reactants: N-(2-cyano-benzyl)-N-ethyl-amine and chloroacetyl chloride.

Procedure: The secondary amine is dissolved in an anhydrous aprotic solvent like dichloromethane or THF, and a base such as triethylamine (1.1-1.5 equivalents) is added. The solution is cooled to 0 °C in an ice bath. Chloroacetyl chloride (1.0-1.2 equivalents) is then added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-12 hours.

Workup and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or ethyl acetate (B1210297)/hexanes) or by flash column chromatography to obtain a high-purity product.

Table 2: Summary of High-Yield Synthetic Approach

StepReactionKey ReagentsTypical Conditions
1Reductive Amination2-cyanobenzaldehyde, ethylamine, NaBH₃CNMethanol, Room Temp, 12-24h
2ChloroacetylationN-(2-cyano-benzyl)-N-ethyl-amine, chloroacetyl chloride, triethylamineDichloromethane, 0 °C to Room Temp, 2-12h

Considerations for Scalable Synthetic Processes

The synthesis of N-substituted 2-chloroacetamides is typically achieved through the chloroacetylation of a corresponding secondary amine. researchgate.net For the target compound, this would involve the reaction of N-ethyl-1-(2-cyanophenyl)methanamine with chloroacetyl chloride. Several key factors must be considered to adapt this synthesis for a scalable, industrial process.

Reaction Conditions: The reaction is a nucleophilic acyl substitution, which is often highly exothermic. researchgate.net Effective temperature control is crucial to prevent side reactions and ensure product purity. In a large-scale setting, this may involve using jacketed reactors with efficient cooling systems or employing continuous flow reactors which offer superior heat management.

Reagent Addition: Controlled, dropwise addition of the highly reactive chloroacetyl chloride to the amine solution is necessary. researchgate.net This minimizes local concentration spikes that could lead to impurities. Automated dosing systems can ensure a consistent and safe addition rate.

Solvent and Base Selection: The choice of solvent is critical for reaction kinetics and solubility of reactants. Anhydrous solvents like dichloromethane or acetonitrile are commonly used to prevent hydrolysis of the acid chloride. researchgate.net A tertiary amine base, such as triethylamine, or an inorganic base like potassium carbonate is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. researchgate.netresearchgate.net

Work-up and Purification: Scalable purification strategies are paramount. A common method involves quenching the reaction mixture in cold water to precipitate the solid product, which can then be isolated by filtration. nih.gov Subsequent recrystallization from a suitable solvent, such as ethanol, is often employed to achieve high purity. Each of these steps—filtration, washing, and drying—must be optimized for large-scale equipment.

Exploration of Chemical Reactivity and Derivatization Pathways

The primary site of chemical reactivity in this compound is the carbon atom bearing the chlorine atom. This carbon is electrophilic due to the electron-withdrawing nature of both the adjacent chlorine and the carbonyl group, making it susceptible to attack by various nucleophiles. sydney.edu.au The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions (S_N2), which are a cornerstone for the derivatization of this class of compounds. researchgate.nettandfonline.com

Nucleophilic Substitution Reactions at the Chloromethyl Group

The facile displacement of the chlorine atom allows for the introduction of a wide array of functional groups, making 2-chloroacetamides versatile synthetic intermediates. researchgate.nettandfonline.com

Oxygen-based nucleophiles, such as alcohols and phenols, can react with 2-chloroacetamides, typically in the presence of a base, to form the corresponding ether derivatives. For instance, various N-substituted chloroacetamides have been shown to react with hydroxypyridine derivatives to yield 2-(pyridin-3-yloxy)acetamides. researchgate.net This pathway allows for the coupling of the acetamide (B32628) core with diverse hydroxyl-containing molecules.

Table 1: Examples of Substitution with Oxygen-Based Nucleophiles on Analogous Chloroacetamides
Chloroacetamide SubstrateNucleophileProduct ClassTypical Conditions
N-Aryl-2-chloroacetamide2-Arylpyridin-3-olN-Aryl-2-(2-arylpyridin-3-yloxy)acetamideBase (e.g., K₂CO₃), Solvent (e.g., DMF)
N-Alkyl-2-chloroacetamidePhenolN-Alkyl-2-phenoxyacetamideBase (e.g., NaOH), Solvent (e.g., Acetone)

A wide variety of nitrogen-based nucleophiles, including primary and secondary amines, imidazoles, and other nitrogen heterocycles, readily displace the chlorine atom. researchgate.net These reactions are fundamental for building more complex molecules and are often used in the synthesis of pharmaceutical intermediates and heterocyclic systems. For example, N-substituted chloroacetamides react with 2-mercaptobenzimidazole (B194830), where the initial substitution can occur at either the nitrogen or sulfur atom, depending on the reaction conditions. nih.gov

Table 2: Examples of Substitution with Nitrogen-Based Nucleophiles on Analogous Chloroacetamides
Chloroacetamide SubstrateNucleophileProduct ClassTypical Conditions
N-Substituted-2-chloroacetamideIndoleIndolyl-N-substituted acetamideNaH, DMF researchgate.net
N-Aryl-2-chloroacetamideSubstituted AnilinesN-Aryl-2-(arylamino)acetamideBase, Solvent (e.g., Ethanol)
2-Chloro-N-phenylacetamide4-AnisaldehydeChalcone derivatives (via intermediate)NaOH, Ethanol researchgate.net

Sulfur-based nucleophiles, such as thiols and thiolate anions, are particularly effective in reacting with 2-chloroacetamides due to the high nucleophilicity of sulfur. libretexts.org These reactions lead to the formation of thioether linkages. This chemistry is widely employed, for instance, in the synthesis of compounds where a chloroacetamide is reacted with 2-mercaptobenzimidazole to produce 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov Similarly, reactions with sodium hydrogen selenide (B1212193) have been used to create organoselenium compounds. ekb.eg

Table 3: Examples of Substitution with Sulfur-Based Nucleophiles on Analogous Chloroacetamides
Chloroacetamide SubstrateNucleophileProduct ClassTypical Conditions
N-Substituted-2-chloroacetamide2-Mercaptobenzimidazole2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamideTriethylamine, Ethanol nih.gov
N-Aryl-2-chloroacetamideAmmonium Thiocyanate2-(Arylimino)thiazolidin-4-one (via cyclization)Ethanol, Reflux researchgate.net
2-Chloro-N-arylacetamideSodium Hydrogen Selenide (NaHSe)Diorganyl SelenideIn situ preparation, Ethanol ekb.eg

Carbon-based nucleophiles, such as cyanide ions or enolates derived from active methylene (B1212753) compounds, can also be used to form new carbon-carbon bonds at the α-position of the acetamide. researchgate.net These reactions are crucial for extending the carbon skeleton. For example, the alkylation of active methylene compounds like diethyl malonate or ethyl acetoacetate (B1235776) with alkyl halides is a classic C-C bond-forming reaction. mdpi.comresearchgate.net While less common than reactions with heteroatom nucleophiles, this pathway offers a route to derivatives with cyano or dicarbonyl functionalities. The reaction of α-chloroketones with cyanide ions to yield α-cyanoketones demonstrates the feasibility of this type of substitution. researchgate.net

Table 4: Examples of Substitution with Carbon-Based Nucleophiles on Analogous Electrophiles
Electrophile SubstrateNucleophileProduct ClassTypical Conditions
Alkyl HalideDiethyl MalonateAlkylated Malonic EsterBase (e.g., K₂CO₃, Cs₂CO₃), Solvent-free, MW mdpi.com
3-Chloroquinoline-2,4-dionePotassium Cyanide3-Cyanoquinoline-2,4-dioneDMF researchgate.net
Alkyl HalideAcetoacetanilideDi-C-alkylated AcetoacetanilideCs₂CO₃, DMF researchgate.net

Reactivity of the Cyano Group in Synthetic Transformations

The cyano group is a versatile functional group that can undergo a wide array of chemical transformations, making it a valuable handle for molecular elaboration.

The nitrile functionality can participate as a 2π component in cycloaddition reactions, although it is generally less reactive than alkenes or alkynes. nih.gov For instance, in [3+2] cycloadditions with 1,3-dipoles such as azides or nitrile oxides, it can form five-membered heterocycles like tetrazoles or oxadiazoles, respectively. mdpi.com While unactivated nitriles are often poor dienophiles in Diels-Alder reactions, their reactivity can be enhanced by Lewis acid catalysis or by the presence of activating groups. nih.govwikipedia.org The ortho-positioning of the chloroacetamide side chain in the target molecule could potentially influence the stereochemical outcome of such cycloadditions.

The hydrolysis of the cyano group offers a direct route to carboxylic acids or amides, depending on the reaction conditions. libretexts.org Acid-catalyzed hydrolysis, typically employing strong acids like hydrochloric or sulfuric acid, will convert the nitrile into a carboxylic acid, yielding 2-((ethyl(2-oxo-2-chloroethyl)amino)methyl)benzoic acid. google.comchemguide.co.uk This transformation proceeds through an intermediate amide which is further hydrolyzed. Conversely, base-catalyzed hydrolysis, often using sodium or potassium hydroxide, will initially produce the corresponding carboxylate salt. chemguide.co.uk Partial hydrolysis to the primary amide, 2-((ethyl(2-oxo-2-chloroethyl)amino)methyl)benzamide, can sometimes be achieved under milder, controlled conditions. libretexts.org

Table 2: Potential Products from Hydrolysis of the Cyano Group

Reaction ConditionPrimary Product
Acidic Hydrolysis (e.g., H₃O⁺, heat)2-((ethyl(2-oxo-2-chloroethyl)amino)methyl)benzoic acid
Basic Hydrolysis (e.g., NaOH, H₂O, heat)Sodium 2-((ethyl(2-oxo-2-chloroethyl)amino)methyl)benzoate
Partial Hydrolysis2-((ethyl(2-oxo-2-chloroethyl)amino)methyl)benzamide

The cyano group is readily reduced to a primary amine. wikipedia.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will efficiently convert the nitrile to an aminomethyl group, affording N-(2-(aminomethyl)benzyl)-2-chloro-N-ethylethanamide. libretexts.org Catalytic hydrogenation, using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere, is another effective method for this transformation. wikipedia.org The choice of reducing agent is critical, especially to avoid unintended reactions with the chloroacetamide moiety. For instance, milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde after a subsequent hydrolysis step. wikipedia.orglibretexts.org

Reactivity of the Amide Nitrogen and Ethyl Substituent

The tertiary amide nitrogen in this compound is generally unreactive under many conditions. However, the N-benzyl group can be cleaved under specific oxidative or reductive conditions. Oxidative debenzylation can be achieved using reagents like alkali metal bromides in the presence of an oxidant. acs.orgorganic-chemistry.org This would yield the corresponding N-debenzylated product, 2-chloro-N-ethylacetamide, and 2-cyanobenzaldehyde. Reductive debenzylation is also possible, though it may compete with the reduction of the cyano group.

The N-ethyl group is generally robust and not easily cleaved. Its primary role is to provide steric bulk and influence the conformational preferences of the molecule, which can be crucial in the context of designing molecules with specific biological activities or material properties.

Intramolecular Cyclization Reactions for Heterocycle Formation

The presence of both a nucleophilic nitrogen (after potential transformations) and an electrophilic chloroacetyl group within the same molecule sets the stage for intramolecular cyclization reactions to form various heterocyclic systems. For instance, reduction of the cyano group to a primary amine, followed by an intramolecular nucleophilic substitution of the chloride, could lead to the formation of a seven-membered diazepinone ring system. taylorfrancis.com Such intramolecular reactions are powerful tools for the rapid construction of complex cyclic architectures from linear precursors. nih.gov The specific conditions for such cyclizations would need to be carefully optimized to favor the desired ring size and avoid competing intermolecular reactions. Radical cyclizations involving chloroacetamides have also been reported and could potentially be applied to form lactams. ub.eduresearchgate.net

Formation of Complex Molecular Architectures Using the Compound as a Building Block

Due to its multiple functional handles, this compound can serve as a versatile building block for the synthesis of more complex molecules. The chloroacetamide moiety is a potent electrophile for alkylating various nucleophiles, such as amines, thiols, and phenols, thereby tethering the 2-cyanobenzyl-N-ethylamino scaffold to other molecular fragments.

The cyano group can be transformed into other functionalities, such as tetrazoles (via cycloaddition with azide), which are often used as bioisosteres for carboxylic acids in medicinal chemistry. Furthermore, the aromatic ring can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing substituents. The ability to perform orthogonal chemical modifications on the different functional groups of this molecule makes it a valuable starting material for creating libraries of compounds for drug discovery or for the synthesis of functional materials. nih.govsciencedaily.com The strategic combination of these reactions allows for the stepwise construction of intricate molecular designs. researchgate.net

Based on a comprehensive review of available scientific literature, there is no specific information detailing the use of This compound as a direct precursor for the synthesis of the derivatives outlined in the requested article structure.

While the broader class of N-aryl and N-alkyl 2-chloroacetamides are known versatile reagents for synthesizing a variety of heterocyclic compounds, the specific reaction pathways for "this compound" in these contexts are not documented in the public domain. researchgate.net

N-substituted 2-chloroacetamides are recognized for their utility in forming various heterocyclic systems due to the reactive chlorine atom, which is susceptible to nucleophilic substitution, and the reactive N-H group (where applicable). researchgate.net This class of compounds serves as a building block for structures such as imidazoles, thiazolidin-4-ones, thiophenes, aziridines, N-lactams, piperazines, imidazolidines, and macrocyclic ligands. researchgate.netwjpsonline.comimpactfactor.orgresearchgate.net

For instance, general methodologies include:

Imidazole synthesis , which can involve treating an intermediate 2-chloro-N-substituted phenyl acetamide with ethylenediamine. wjpsonline.com

Thiophene synthesis , where various 2-chloro-N-(substituted phenyl)acetamides are reacted with sulfur-containing reagents. impactfactor.org

Thiazolidin-4-one synthesis , which often involves the cyclization of chloroacetamide derivatives with a sulfur-containing reactant. researchgate.net

Piperazine synthesis , which can occur through the intermolecular cyclization of 2-chloro-N-aryl acetamides. nih.gov

However, without specific studies on This compound , providing detailed, scientifically accurate content for each specified subsection is not possible. The generation of such an article would require speculation beyond the available data. Therefore, the requested article cannot be generated with the required level of scientific accuracy and adherence to the provided outline.

Routes to Pyrido- and Pyrano-based Systems

The α-chloroacetamide group is a well-established electrophilic partner in reactions for building heterocyclic rings. researchgate.net While specific, documented examples detailing the synthesis of pyrido- and pyrano-based systems directly from this compound are not extensively reported, the known reactivity of analogous chloroacetamides allows for the postulation of viable synthetic pathways.

Potential routes could involve intramolecular cyclization, where the cyano group or the benzene (B151609) ring acts as a nucleophile, or through multi-component reactions. For instance, a Friedel-Crafts-type intramolecular cyclization could theoretically lead to the formation of a dihydroisoquinolinone core, a key component of many pyridine-fused systems. Another prospective route involves the reaction with a 1,3-dicarbonyl compound or a similar dinucleophile. In such a reaction, the nucleophile could first displace the chloride, followed by a subsequent intramolecular condensation involving the amide or cyano group to form a fused pyridine (B92270) ring.

The synthesis of pyran-based systems often involves reactions with oxygen-containing nucleophiles. A potential strategy could involve the reaction of this compound with a β-keto ester or a malonate derivative in the presence of a base. The initial substitution of the chlorine atom would be followed by a cyclization step to yield a highly functionalized pyran or dihydropyran ring system. These proposed pathways are based on established reactivity patterns for chloroacetamides and represent promising areas for future synthetic exploration.

Generation of Organochalcogenide Compounds

The electrophilic nature of the α-carbon in this compound makes it an ideal substrate for nucleophilic substitution reactions with chalcogen-based nucleophiles. This reactivity provides a direct route to various organosulfur, organoselenium, and organotellurium compounds. The synthesis of such derivatives from 2-chloro-N-arylacetamides is a well-established methodology. ekb.eg

The reaction typically involves treating the chloroacetamide derivative with a suitable chalcogenide reagent, such as sodium hydrogen selenide (NaHSe) or disodium (B8443419) chalcogenides (Na₂E, where E = S, Se, Te). For example, reacting this compound with NaHSe, often prepared in situ from selenium powder and sodium borohydride, would be expected to yield the corresponding diorganyl selenide derivative via the substitution of the chlorine atom.

Similarly, cyclic chalcogenide compounds can be prepared from related N-benzyl-2-chloro-N-(2-chloroacetyl) acetamide precursors by reacting them with sodium chalcogenates. ekb.eg These reactions are generally high-yielding and proceed under mild conditions. The resulting organochalcogenide compounds are of interest for their potential biological activities and material science applications.

ReactantChalcogen ReagentExpected Product TypeReported Yield (Analogous Rxn) ekb.egReported M.P. (Analogous Rxn) ekb.eg
This compoundNaHSeDiorganyl Selenide~82%89-90 °C
This compoundNa₂SDiorganyl Sulfide~82%138-140 °C
This compoundNa₂Te (with NaI)Diorganyl Telluride~82%101-103 °C

Advanced Synthetic Methodologies

Modern synthetic chemistry increasingly relies on advanced technologies to improve reaction efficiency, safety, and scalability. Methodologies such as continuous flow processing and microwave-assisted synthesis are particularly applicable to the preparation and derivatization of this compound.

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and streamlined scalability. The synthesis of N-substituted acetamides, which is often exothermic, is particularly well-suited for this technology. smolecule.com In an industrial setting, similar synthetic routes are often scaled up using continuous flow reactors to ensure consistent quality and safety. smolecule.com

ParameterBatch SynthesisContinuous Flow Synthesis (Projected)
Reaction TimeHoursMinutes (Residence Time)
Temperature ControlDifficult to manage hotspotsPrecise and uniform
ScalabilityComplex, requires larger vesselsStraightforward (running longer)
SafetyHigher risk with exotherms/reagentsEnhanced, small reaction volumes

Microwave-Accelerated Synthesis

Microwave-assisted organic synthesis has become a cornerstone of modern chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.govnih.gov This technique is highly effective for the synthesis of acetamide derivatives. nih.gov

The application of microwave irradiation to the synthesis of this compound would involve the reaction of the corresponding amine with chloroacetyl chloride in a suitable solvent under microwave heating. The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, which accelerates the rate of reaction. Studies on analogous systems, including the synthesis of 2-cyano-acetamide derivatives, have shown that microwave irradiation leads to higher yields and shorter reaction times compared to conventional heating methods. jchps.com This efficiency also extends to subsequent derivatization reactions, making it a powerful tool for rapidly generating libraries of compounds based on the this compound scaffold.

Reaction TypeMethodReaction Time (Analogous Rxns)Yield (Analogous Rxns)
Acetamide Synthesis nih.govjchps.comConventional Heating1-2 hours60-90%
Microwave Irradiation5-15 minutesOften higher than conventional

Mechanistic Elucidation and Reaction Pathway Analysis

Catalytic Cycles and Intermediate Identification

While direct catalytic cycles involving 2-Chloro-N-(2-cyano-benzyl)-N-ethyl-acetamide as a catalyst are not prominent, its derivatives can participate as intermediates in more complex synthetic sequences, such as multicomponent reactions.

Iminium intermediates are cationic species characterized by a C=N⁺ double bond. They are key intermediates in reactions like the Mannich, Pictet-Spengler, and Ugi reactions. While the amide nitrogen in the parent compound is not basic enough to readily form an iminium ion, derivatives could be involved in such pathways. For instance, in acid-mediated cascade reactions of complex adducts from Ugi four-component reactions, the deprotection of a masked aldehyde can lead to cyclization and the formation of a cyclic iminium salt. nih.gov This intermediate can then undergo further transformations. nih.gov Although this example does not directly involve the title compound, it illustrates a plausible pathway where a structurally related amide could be transformed into a reactive iminium species under acidic catalytic conditions, driving subsequent cyclization or addition reactions.

The identification of short-lived, reactive intermediates like iminium ions is crucial for understanding reaction mechanisms. Modern analytical techniques are employed for this purpose:

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly effective for detecting charged intermediates in the reaction mixture in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can be used to slow down reactions, allowing for the observation and structural characterization of otherwise transient species.

Liquid Chromatography-Mass Spectrometry (LC/MS): This hyphenated technique is used to separate complex reaction mixtures and analyze the components, providing evidence for the formation of intermediates. nih.gov

Kinetics and Thermodynamics of Key Reactions

The nucleophilic substitution of this compound is governed by fundamental kinetic and thermodynamic principles.

Kinetics: The SN2 reaction follows second-order kinetics, with the rate law expressed as: Rate = k[R-Cl][Nu⁻] Where [R-Cl] is the concentration of the chloroacetamide and [Nu⁻] is the concentration of the nucleophile. The rate constant, k, is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles (e.g., CN⁻, I⁻, RS⁻) react faster than weaker ones (e.g., H₂O, ROH). cognitoedu.orgchemguide.co.uk

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt but not the nucleophilic anion itself, leaving it "bare" and highly reactive.

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.

Table 3: Relative Rate Constants for SN2 Reactions of a Primary Alkyl Chloride with Various Nucleophiles (Illustrative Data)
Nucleophile (Nu⁻)Relative Rate Constant (krel)
HS⁻~100,000
CN⁻~50,000
I⁻~30,000
N₃⁻~5,000
OH⁻~1,000
Br⁻~500
Cl⁻1
Note: Data are representative for a typical primary alkyl chloride and serve to illustrate the effect of nucleophile strength.

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence the reaction rate, yield, and purity of this compound by affecting the stability of the reactants, transition states, and intermediates. The reaction is a nucleophilic acyl substitution, and the solvent's polarity, proticity, and ability to solvate ions play crucial roles in the reaction mechanism.

The synthesis of N-substituted acetamides, a class of compounds to which this compound belongs, has been carried out in a variety of solvents, including polar aprotic, polar protic, and non-polar solvents. The reaction generally involves the acylation of a primary or secondary amine with chloroacetyl chloride.

Polar Aprotic Solvents:

Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) are frequently employed in the synthesis of N-substituted acetamides. These solvents can solvate cations, leaving the nucleophile (the amine) relatively free and more reactive. This generally leads to an increased reaction rate.

For instance, in the synthesis of a structurally related compound, N-benzyl-2-chloro-N-ethylacetamide, comparative studies have shown that DMF can lead to a higher yield (72%) compared to dichloromethane (68%). However, the high boiling point of DMF can complicate the purification process. The use of THF has also been reported to provide excellent yields (75-95%) in similar amidation reactions.

Polar Protic Solvents:

Polar protic solvents, such as ethanol (B145695) and glacial acetic acid, can also be used. These solvents can solvate both the amine reactant and the leaving group through hydrogen bonding. While solvation of the leaving group can facilitate the reaction, hydrogen bonding with the amine can decrease its nucleophilicity, potentially slowing down the reaction rate. In practice, ethanol has been used in the synthesis of various N-substituted chloroacetamides, with reported yields in the range of 62-74% for subsequent reactions of the chloroacetamide products.

Non-Polar Solvents:

Non-polar solvents like toluene (B28343) and ethyl acetate (B1210297) are also utilized. These solvents are less effective at solvating charged species, which can lead to slower reaction rates. It has been noted that the use of non-polar solvents can prolong reaction times by 30-40% in the synthesis of related compounds.

Research Findings:

Detailed kinetic studies on the solvent effects for the specific synthesis of this compound are not widely available in the public domain. However, based on research on analogous N-acetylation reactions, a general trend can be inferred. The choice of solvent is a critical parameter that needs to be optimized to balance reaction rate, yield, and ease of product isolation.

The following table summarizes the typical solvents used and reported yields for the synthesis of structurally similar N-substituted chloroacetamides, which can provide insights into the potential solvent effects on the synthesis of the target compound.

SolventSolvent TypeTypical Yield (%)Remarks
Dimethylformamide (DMF)Polar Aprotic~72%High yield but can complicate purification.
Dichloromethane (DCM)Polar Aprotic~68%Good yield and easier to remove than DMF.
Tetrahydrofuran (THF)Polar Aprotic75-95%Reported to give excellent yields in similar reactions.
EthanolPolar Protic62-74%Commonly used, though may slow the reaction rate.
Glacial Acetic AcidPolar Protic-Used as a solvent in the synthesis of precursors.
TolueneNon-Polar-Can significantly prolong reaction times.

It is important to note that the optimal solvent is highly dependent on the specific reactants and reaction conditions. For the synthesis of this compound, an experimental screening of various solvents would be necessary to determine the most efficient system.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Structural and Electronic Insights

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust and widely used computational method for determining the optimized or ground state geometry of molecules. nih.govnih.gov This approach calculates the total energy of the system as a function of the electron density. By systematically adjusting the molecule's geometry—its bond lengths, bond angles, and dihedral angles—the calculation seeks to find the three-dimensional arrangement that corresponds to the minimum possible energy. This lowest-energy structure represents the most stable conformation of the molecule in the gas phase.

Table 1: Hypothetical Optimized Geometric Parameters for 2-Chloro-N-(2-cyano-benzyl)-N-ethyl-acetamide (Illustrative Data)

ParameterAtoms InvolvedCalculated Value
Bond LengthC=O~1.25 Å
Bond LengthN-C(O)~1.38 Å
Bond LengthC-Cl~1.79 Å
Bond AngleO=C-N~121°
Dihedral AngleC(benzyl)-N-C(O)-C(chloro)Variable (conformation-dependent)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons; a higher HOMO energy suggests a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons; a lower LUMO energy suggests a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap implies that the molecule can be easily excited, which is often associated with higher chemical reactivity and lower kinetic stability. researchgate.netripublication.commdpi.com Conversely, a large HOMO-LUMO gap suggests high stability. ripublication.com For this compound, this analysis would pinpoint the distribution of these orbitals, indicating which parts of the molecule are most involved in potential electron transfer reactions.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative Data)

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)5.65

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule's surface. xisdxjxsu.asialibretexts.org It is generated by calculating the electrostatic potential at different points on the electron density surface. These maps use a color scale to depict regions of varying potential.

Typically, electron-rich areas, which have a negative electrostatic potential and are susceptible to electrophilic attack, are colored red. researchgate.net Conversely, electron-poor regions, characterized by a positive potential and prone to nucleophilic attack, are colored blue. researchgate.net Intermediate potential values are shown in shades of orange, yellow, and green.

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen and the nitrogen of the cyano group due to the high electronegativity of these atoms. Positive potential (blue) would be expected around the hydrogen atoms. This visualization is instrumental in predicting intermolecular interactions and identifying the most probable sites for chemical reactions. xisdxjxsu.asiaresearchgate.netrsc.org

Conformational Analysis and Energy Landscapes

Molecules with multiple single bonds, like this compound, are flexible and can adopt various spatial orientations, known as conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers that separate them. researchgate.netresearchgate.net

A key technique in conformational analysis is the calculation of a torsion profile, also known as a potential energy surface (PES) scan. scielo.brwuxiapptec.com This involves systematically rotating a specific part of the molecule around a chosen rotatable bond (i.e., varying a dihedral angle) in small increments. At each step, the energy of the resulting geometry is calculated, while allowing the rest of the molecule to relax to its minimum energy state.

Plotting the energy as a function of the dihedral angle creates a torsion profile. The peaks on this profile represent high-energy, unstable conformations (transition states), while the valleys correspond to lower-energy, more stable conformations. For the title compound, scans around the N-CH₂ (benzyl) and N-C(O) bonds would be particularly important for understanding its flexibility and the rotational barriers between different isomers. wuxiapptec.com

The local minima identified on the potential energy surface during torsion profile calculations correspond to the stable conformations, or conformers, of the molecule. scielo.brresearchgate.net These are the geometric arrangements that the molecule is most likely to adopt. A comprehensive conformational analysis might reveal several stable conformers with relatively small energy differences between them.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of flexible molecules by simulating the atomic motions over time. For a molecule like this compound, which possesses several rotatable single bonds, MD simulations can provide a detailed understanding of its preferred three-dimensional structures in different environments.

The primary sources of flexibility in this compound are the rotations around the C-N amide bond, the N-CH2 bond of the ethyl group, the N-CH2 bond of the benzyl (B1604629) group, and the bonds connecting the benzyl ring to the main scaffold. Conformational analysis using computational methods, such as those performed on other N-benzyl acetamides, has shown that tertiary amides can exist as a mixture of stable Z and E rotamers due to the hindered rotation around the amide bond. scielo.brresearchgate.net

MD simulations, often performed using software packages like Gromacs, would typically involve placing the molecule in a simulated solvent box (e.g., water) and calculating the forces between atoms using a specific force field. nih.gov The simulation would be run for a sufficient duration (nanoseconds to microseconds) to ensure thorough sampling of the conformational landscape. The resulting trajectory can be analyzed to identify the most populated and energetically favorable conformations, calculate the energy barriers for transitions between them, and understand how the molecule's shape fluctuates over time. This information is crucial for understanding its physical properties and how it might fit into the binding pocket of a biological target.

**4.4. Prediction of Spectroscopic Data

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions serve as a valuable complement to experimental data, aiding in structural confirmation and the interpretation of complex spectra.

Prediction of Spectroscopic Data

Theoretical NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net Such calculations are typically performed using DFT methods, like B3LYP, combined with a suitable basis set. scielo.br The computed chemical shifts for this compound provide a theoretical fingerprint of its atomic environment. For other acetamide (B32628) derivatives, a strong correlation between calculated and experimental NMR data has been established, confirming the utility of this approach. scielo.brmdpi.com

Below are the predicted NMR chemical shifts for the compound, illustrating the expected values for its distinct nuclei.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzyl Aromatic CH 7.2 - 7.6 128 - 135
Benzyl CH₂ 4.6 52
Ethyl CH₂ 3.4 45
Ethyl CH₃ 1.2 13
Chloro-methyl CH₂ 4.1 42
Amide C=O - 168

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Theoretical vibrational frequency analysis using DFT methods can accurately predict the positions and intensities of vibrational bands. researchgate.netnih.gov This analysis is crucial for assigning specific molecular motions (stretching, bending) to the observed spectral peaks. uci.edu

The calculated vibrational spectrum for this compound is expected to show characteristic frequencies corresponding to its key functional groups. These theoretical predictions are vital for distinguishing it from related compounds and understanding its intramolecular dynamics. researchgate.net

Predicted Principal Vibrational Frequencies

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretching 3050 - 3100
Aliphatic C-H Stretching 2850 - 3000
Cyano (C≡N) Stretching 2240 - 2260
Amide (C=O) Stretching 1660 - 1680
Aromatic C=C Stretching 1450 - 1600
C-N Stretching 1200 - 1350

Molecular Docking Studies for Ligand-Target Interactions (Theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. eurjchem.comorientjchem.org These studies are fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. The chloroacetamide moiety is known to act as an alkylating agent, capable of forming covalent bonds with nucleophilic residues in proteins, which makes this compound a candidate for targeted inhibitor design. smolecule.com Based on studies of similar chloroacetamide derivatives, potential biological targets could include bacterial enzymes like DNA gyrase and Topoisomerase II, or enzymes involved in inflammation such as Cyclooxygenase-2 (COX-2). mdpi.comeurjchem.com

Binding Mode Prediction

Docking simulations predict how this compound fits into the active site of a target protein. The predicted binding mode is stabilized by a network of non-covalent interactions.

Hydrogen Bonds: The carbonyl oxygen of the acetamide group is a potent hydrogen bond acceptor, likely interacting with donor residues (e.g., Arginine, Tyrosine) in the active site. mdpi.com

Hydrophobic Interactions: The benzyl ring and the ethyl group can engage in favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues.

Pi-Stacking: The aromatic benzyl ring can form π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan within the binding pocket. nih.gov

Covalent Interaction: The electrophilic chloromethyl group (-CH₂Cl) is positioned to react with a nearby nucleophilic residue (e.g., Cysteine's thiol group or Histidine's imidazole ring), leading to irreversible inhibition of the target protein.

This combination of interactions determines the compound's binding specificity and orientation within the active site.

Interaction Energy Calculations

Docking algorithms provide a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov A more negative value indicates a more favorable interaction. These scores are composed of contributions from different types of interactions. Advanced methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to further refine these energy calculations. nih.gov

Example of Calculated Interaction Energies

Interaction Type Energy Contribution (kcal/mol)
van der Waals Energy -5.5
Hydrogen Bonding Energy -2.8
Electrostatic Energy -1.9
Covalent Binding Contribution (variable)

| Total Binding Energy (non-covalent) | -10.2 |

These theoretical studies collectively provide a comprehensive characterization of this compound at the molecular level, offering valuable predictions of its behavior and potential for biological applications.

Structure Activity Relationship Sar Studies: Theoretical Frameworks and Analog Design

Impact of Halogenation Pattern on Molecular Interactions

The presence and nature of halogen substituents on a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. In the case of 2-Chloro-N-(2-cyano-benzyl)-N-ethyl-acetamide, the chlorine atom plays a crucial role in modulating its interactions with biological targets.

The chlorine atom, being an electronegative element, introduces a localized region of positive electrostatic potential on the side opposite to the C-Cl bond, often referred to as a "sigma-hole." This positive region can engage in favorable halogen bonding with electron-rich atoms such as oxygen, nitrogen, or sulfur, which are commonly found in the amino acid residues of protein binding pockets. This interaction can contribute significantly to the binding affinity and selectivity of the compound.

Furthermore, the chlorine atom increases the lipophilicity of the acetamide (B32628) moiety, which can enhance its ability to cross biological membranes and access target sites within the cell. The size and polarizability of the chlorine atom also contribute to van der Waals interactions, further stabilizing the ligand-receptor complex. The reactivity of the C-Cl bond in the chloroacetamide group is a key feature, making it susceptible to nucleophilic attack. This reactivity is fundamental to its mechanism of action in certain contexts, where it can form covalent bonds with nucleophilic residues, such as cysteine, in the active site of target proteins.

The replacement of the chlorine atom with other halogens, such as fluorine or bromine, would be expected to alter the biological activity of the parent compound due to differences in their physicochemical properties.

Fluorinated Analogues: Fluorine is the most electronegative element and is smaller in size than chlorine. A fluorinated analogue would likely exhibit altered electronic properties and a reduced propensity for halogen bonding due to the less positive sigma-hole. However, the introduction of fluorine can sometimes enhance metabolic stability and binding affinity through other non-covalent interactions, such as hydrogen bonding with the C-F group.

Brominated Analogues: Bromine is larger and more polarizable than chlorine, with a more pronounced sigma-hole, potentially leading to stronger halogen bonds. However, the increased size of the bromine atom could introduce steric hindrance within the binding pocket, potentially reducing affinity. The C-Br bond is also more reactive towards nucleophilic substitution than the C-Cl bond, which could alter the compound's covalent binding profile.

Halogenated Analogue Property Impact on Molecular Interactions
Fluorinated High Electronegativity, Small SizeWeaker halogen bonding, potential for enhanced metabolic stability and hydrogen bonding.
Chlorinated (Parent) Moderate Electronegativity and SizeFavorable halogen bonding and van der Waals interactions; balanced lipophilicity and reactivity.
Brominated High Polarizability, Large SizeStronger halogen bonding potential, but may introduce steric clashes; increased reactivity.

Influence of the 2-Cyanobenzyl Moiety on Structural Flexibility and Binding

The 2-cyanobenzyl group is a critical component of the molecule, influencing its electronic properties, conformational flexibility, and ultimately, its binding to a biological target.

The cyano (-C≡N) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom. nih.gov When positioned on the benzyl (B1604629) ring, it significantly modulates the electronic distribution of the aromatic system. This electron-withdrawing nature can influence the pKa of nearby functional groups and enhance non-covalent interactions such as dipole-dipole and π-π stacking interactions with aromatic residues in the binding site. The nitrogen atom of the cyano group, with its lone pair of electrons, can also act as a hydrogen bond acceptor, forming crucial interactions that anchor the ligand in the binding pocket.

The benzyl group acts as a linker between the pharmacophoric chloroacetamide moiety and the recognition-enhancing cyanophenyl ring. The flexibility of this linker, primarily due to the rotation around the C-C and C-N single bonds, allows the molecule to adopt various conformations. researchgate.net This conformational freedom is essential for the molecule to orient itself optimally within the binding site to maximize favorable interactions. The ortho-position of the cyano group may impose some steric constraints on the rotation of the benzyl ring, potentially favoring a specific conformation that is pre-organized for binding. Computational studies on similar N-benzyl amides have shown that the rotational barrier around the amide C-N bond can lead to distinct cis and trans conformers, with the relative stability of each being influenced by the nature of the substituents.

Role of the N-Ethyl Substituent in Molecular Geometry and Interactions

The N-ethyl group, while seemingly a simple alkyl substituent, has a significant impact on the molecule's three-dimensional shape and its interaction with a target protein. The presence of the ethyl group on the amide nitrogen makes it a tertiary amide. This substitution prevents the formation of a hydrogen bond from the amide nitrogen, which can be a key determinant of binding in secondary amides.

Rational Design of Analogues Based on SAR Principles

The rational design of analogues of this compound is guided by established structure-activity relationship (SAR) principles derived from broader classes of N-substituted acetamides and related compounds. The core structure presents several opportunities for modification to probe and enhance interactions with biological targets. Key areas for analogue design include the N-ethyl and N-(2-cyano-benzyl) substituents on the amide nitrogen, as well as the chloroacetyl group, which can act as an electrophilic warhead for covalent interactions.

Modification of Amide Substituents

The substituents on the amide nitrogen, the ethyl group and the 2-cyano-benzyl group, play a crucial role in defining the compound's steric and electronic properties, which in turn influence its binding affinity and selectivity for a target.

The N-Ethyl Group: Alterations to the N-ethyl group can modulate the lipophilicity and steric bulk around the amide bond. Systematic modifications, as outlined in the table below, can help to elucidate the optimal size and nature of this substituent for biological activity. For instance, replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) alkyl chains can probe the size constraints of the binding pocket. Introducing unsaturation (allyl group) or cyclic structures (cyclopropyl) can introduce conformational rigidity and alternative binding interactions.

The N-(2-cyano-benzyl) Group: The N-(2-cyano-benzyl) moiety is a critical determinant of the compound's activity, with both the benzyl ring and the cyano group offering avenues for modification. SAR studies on related N-benzyl acetamide derivatives have shown that substitutions on the benzyl ring are critical for activity. chapman.edu The position and electronic nature of substituents can significantly impact binding.

The cyano group at the ortho position of the benzyl ring is a key feature. Its electron-withdrawing nature influences the electronic properties of the aromatic ring and it can also participate in specific hydrogen bonding or dipolar interactions within a target's binding site. Moving the cyano group to the meta or para positions would create isomers that could probe the spatial requirements of the binding pocket. Replacing the cyano group with other electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) would systematically explore the electronic requirements for optimal activity.

Below is an interactive data table illustrating potential modifications to the amide substituents and the predicted impact on activity based on general SAR principles for related compounds.

Modification Site Original Substituent Proposed Modification Rationale Predicted Impact on Activity
Amide Nitrogen-CH₂CH₃ (Ethyl)-CH₃ (Methyl)Decrease steric bulkMay increase or decrease affinity depending on pocket size
Amide Nitrogen-CH₂CH₃ (Ethyl)-CH₂CH₂CH₃ (Propyl)Increase steric bulk and lipophilicityMay decrease affinity if pocket is sterically constrained
Benzyl Ring-H (unsubstituted)-F, -Cl, -Br at para-positionIntroduce halogen bonding, alter electronicsPotentially enhance binding affinity chapman.edu
Benzyl Ring2-CN3-CN or 4-CNAlter position of key interaction groupLikely to decrease affinity if ortho position is optimal
Benzyl Ring2-CN2-NO₂ or 2-CF₃Modify electron-withdrawing propertiesMay enhance or maintain activity depending on electronic needs

Introduction of Heterocyclic Rings to Enhance Binding

Replacing the phenyl ring of the benzyl group with a heterocyclic ring system is a common strategy in medicinal chemistry to improve physicochemical properties and introduce new binding interactions. Heterocycles can act as bioisosteres of the phenyl ring, offering different electronic distributions, hydrogen bonding capabilities, and solubility profiles. mdpi.com

For instance, replacing the phenyl ring with a pyridine (B92270) ring would introduce a basic nitrogen atom that could form a salt bridge or a hydrogen bond with an acidic residue in the target protein. researchgate.net Other heterocycles, such as thiophene, furan, or thiazole, can also be considered to explore different steric and electronic profiles. chapman.edu The choice of heterocycle and its point of attachment would be guided by the desired vector for interaction within the binding site.

The following table outlines potential heterocyclic replacements for the benzyl ring and their rationale.

Original Moiety Proposed Heterocyclic Replacement Rationale for Modification Potential New Interactions
BenzylPyridylIntroduce a basic nitrogen atomHydrogen bonding, salt bridge formation
BenzylThienylAlter electronic and steric propertiesPi-stacking, hydrophobic interactions
BenzylFuranylIntroduce an oxygen heteroatomPotential for hydrogen bonding
BenzylThiazolylIntroduce nitrogen and sulfur heteroatomsDipole-dipole interactions, hydrogen bonding chapman.edu

Computational SAR Modeling and Predictive Algorithms

In the absence of extensive empirical data, computational methods serve as a powerful tool for predicting the SAR of this compound and its analogues. nih.gov Techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed to model the covalent interaction of the chloroacetamide warhead with a target residue, providing insights into the reaction mechanism and energetics. nih.govresearchgate.net

Predictive Algorithms and Modeling Approaches:

Covalent Docking: This method can predict the binding pose of the compound within a target's active site, both before and after the formation of a covalent bond. It helps in understanding the key interactions that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing information on the stability of binding and the conformational changes that may occur upon ligand binding.

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): If a set of analogues with known activities were to be synthesized, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) could be developed. These models correlate the 3D properties of the molecules with their biological activity to generate predictive models that can guide the design of new, more potent compounds.

These computational approaches allow for the in silico screening of a large number of virtual analogues, prioritizing the most promising candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Advanced Analytical Techniques in the Characterization of 2 Chloro N 2 Cyano Benzyl N Ethyl Acetamide and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the electronic and vibrational states of chemical bonds and the magnetic environments of specific nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides precise information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Chloro-N-(2-cyano-benzyl)-N-ethyl-acetamide is expected to show distinct signals for each set of chemically non-equivalent protons. The chemical shifts are influenced by the electronic environment, with electronegative atoms like chlorine, oxygen, and nitrogen causing a downfield shift. Due to the restricted rotation around the amide C-N bond, some signals, particularly for the N-ethyl and N-benzyl groups, may appear as two sets of peaks, corresponding to different rotational isomers (rotamers).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The positions of the signals are characteristic of the functional groups present. The carbonyl carbon of the amide, the nitrile carbon, and the carbons of the aromatic ring are expected to appear in distinct regions of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

Note: The following data are predicted based on the analysis of structurally similar compounds. Actual experimental values may vary. The presence of rotamers may lead to the observation of duplicate peaks for the N-ethyl and N-benzyl moieties.

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
-CH₂-Cl4.1 - 4.3 (s)40 - 43
N-CH₂-Ph4.6 - 4.8 (s)50 - 54
N-CH₂-CH₃3.3 - 3.5 (q)40 - 44
N-CH₂-CH₃1.1 - 1.3 (t)12 - 14
Aromatic C-H7.3 - 7.8 (m)127 - 138
Aromatic C-CN-110 - 114
Aromatic C-CH₂-139 - 142
-C≡N-117 - 119
-C=O-166 - 169

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and absorption of IR radiation at these frequencies indicates their presence.

For this compound, several key absorptions are expected:

Amide C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1650-1680 cm⁻¹, characteristic of a tertiary amide carbonyl group.

Nitrile C≡N Stretch: A medium to weak, sharp absorption is expected around 2220-2240 cm⁻¹. mdpi.comresearchgate.net The conjugation with the aromatic ring influences the exact position.

C-Cl Stretch: A signal in the fingerprint region, typically between 700-800 cm⁻¹, corresponds to the chloroacetyl moiety. ijpsr.info

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring are expected above 3000 cm⁻¹ (C-H stretch) and in the 1450-1600 cm⁻¹ region (C=C ring stretches). libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amide CarbonylC=O Stretch1650 - 1680Strong
NitrileC≡N Stretch2220 - 2240Medium - Weak
ChloroalkaneC-Cl Stretch700 - 800Medium
Aromatic RingC=C Stretch1450 - 1600Medium - Weak
Aromatic C-HC-H Stretch3030 - 3100Weak
Aliphatic C-HC-H Stretch2850 - 2980Medium

Mass Spectrometry (MS, HR-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound (High-Resolution Mass Spectrometry, HR-MS) and to deduce its structure by analyzing its fragmentation patterns.

The molecular ion peak [M]⁺ for this compound would be expected, along with a characteristic [M+2]⁺ peak at approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Common fragmentation pathways for N-substituted chloroacetamides often involve alpha-cleavage relative to the nitrogen atom and the carbonyl group. ijpsr.info Key fragment ions would likely include:

Loss of the chloromethyl radical (•CH₂Cl).

Cleavage resulting in the formation of the 2-cyanobenzyl cation or radical.

Fragmentation of the N-ethyl group.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z (Predicted) Proposed Fragment Structure Fragmentation Pathway
236/238[C₁₂H₁₃ClN₂O]⁺Molecular Ion [M]⁺ / [M+2]⁺
187[C₁₁H₁₂N₂O]⁺Loss of •CH₂Cl
116[C₈H₆N]⁺2-cyanobenzyl fragment
91[C₇H₇]⁺Tropylium ion (rearrangement from benzyl)
72[C₄H₈NO]⁺McLafferty rearrangement fragment

Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods reveal the connectivity of atoms, crystallographic techniques, particularly X-ray diffraction, provide the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the positions of all atoms can be precisely located.

For this compound, a successful crystallographic analysis would provide:

Confirmation of the molecular connectivity.

Precise bond lengths and angles for all atoms.

The conformation of the molecule in the solid state, including the torsion angles around the amide bond and the orientation of the benzyl (B1604629) and ethyl groups.

Information on the crystal packing and intermolecular forces.

Based on analyses of similar N-benzylacetamide derivatives, the compound might crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). researchgate.netnih.gov

Interactive Data Table: Representative Crystallographic Parameters for an Acetamide (B32628) Derivative

Note: This table presents typical data obtained from a single-crystal X-ray analysis of a related acetamide compound and serves as an example of the expected results. nih.gov

Parameter Example Value
Chemical FormulaC₁₆H₁₆ClNO₂
Crystal SystemOrthorhombic
Space GroupP bca
a (Å)11.990
b (Å)9.298
c (Å)25.868
V (ų)2884.1
Z (molecules/unit cell)8

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding)

The packing of molecules within a crystal lattice is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for comprehending the solid-state properties of a material.

In the crystal structure of this compound, several types of intermolecular interactions are plausible:

Weak Hydrogen Bonding: Although lacking a traditional N-H or O-H donor, weak C-H···O and C-H···N hydrogen bonds are likely to be present, where activated C-H bonds (e.g., from the chloromethyl or benzyl groups) interact with the amide oxygen or the nitrile nitrogen. nih.gov

Dipole-Dipole Interactions: Significant interactions are expected between the polar amide and nitrile functional groups.

Halogen Bonding: The chlorine atom of the chloroacetyl group could potentially act as a halogen bond donor, interacting with an electron-rich atom like the amide oxygen or the nitrile nitrogen of a neighboring molecule. This type of interaction (C-Cl···O or C-Cl···N) can play a significant role in directing the crystal packing.

These interactions collectively create a stable three-dimensional supramolecular architecture.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.

Gas chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. For a molecule like this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a powerful tool for purity assessment and the identification of volatile impurities.

While specific GC methods for this compound are not extensively documented in publicly available literature, methodologies can be inferred from the analysis of structurally similar compounds, such as other chloroacetamide derivatives and N-benzyl compounds. For instance, the analysis of related N,N-disubstituted ethanolamines often involves derivatization to improve volatility and thermal stability, a step that may be beneficial for the target compound as well. researchgate.net

A hypothetical GC method for analyzing this compound would likely employ a capillary column with a non-polar or medium-polarity stationary phase. A common choice would be a column like a DB-5MS, which is a (5%-phenyl)-methylpolysiloxane phase known for its versatility and robustness. fxcsxb.com

Illustrative GC Method Parameters:

ParameterValue
Column Agilent DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Program Initial temp 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C

This table is generated based on typical parameters for similar compounds and should be optimized for the specific analysis.

The temperature program is designed to first elute more volatile components at lower temperatures before ramping up to elute the main compound and any less volatile impurities. The use of a mass spectrometer detector is particularly advantageous as it provides not only retention time data for quantification but also mass spectra, which can be used to confirm the identity of the target compound and tentatively identify unknown impurities by comparing their fragmentation patterns to spectral libraries.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment and separation for a wide array of pharmaceutical and chemical compounds, especially those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) is the most probable and effective mode of analysis.

In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Numerous HPLC methods have been developed for related chloroacetamide and N-benzylacetamide compounds, providing a solid foundation for developing a method for this compound. For example, the analysis of compounds like N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide and Acetamide, 2-chloro-N,N-diethyl- often utilizes C18 or specialized reverse-phase columns with a mobile phase of acetonitrile and water, sometimes with an acid additive like phosphoric or formic acid to improve peak shape. sielc.comsielc.com

Representative HPLC Method Parameters for Purity Analysis:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis Diode Array Detector (DAD) at 254 nm
Injection Volume 10 µL

This table presents a typical starting point for method development. The gradient and mobile phase composition would require optimization.

This method would allow for the separation of this compound from its starting materials, by-products, and degradation products. The use of a Diode Array Detector (DAD) allows for the monitoring of multiple wavelengths simultaneously and can provide UV spectral data, which aids in peak identification and purity assessment. For higher sensitivity and specificity, the HPLC system can be coupled to a mass spectrometer (LC-MS), which is a powerful technique for impurity profiling and structural elucidation. researchgate.net

Academic Research Applications and Potential Pathways of 2 Chloro N 2 Cyano Benzyl N Ethyl Acetamide

Applications as a Versatile Synthetic Intermediate

The presence of a highly reactive α-chloroamide group makes 2-Chloro-N-(2-cyano-benzyl)-N-ethyl-acetamide an excellent electrophilic building block for various synthetic transformations. This reactivity is the foundation for its utility as a precursor for diverse organic compounds and as a key component in the construction of complex molecular architectures.

The chloroacetamide functionality is a well-established precursor for the introduction of various substituents through nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond, making it susceptible to attack by a wide range of nucleophiles. This allows for the synthesis of a multitude of derivatives with tailored properties.

Key transformations include:

Reaction with Amines: Forms N-substituted glycinamides, which are prevalent in medicinal chemistry. For instance, reaction with arylpiperazines can yield 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides.

Reaction with Thiols: Leads to the formation of thioether linkages, which are important in various biologically active molecules.

Reaction with Alcohols and Phenols: Produces ether derivatives.

Reaction with Imidazoles: Can be used to synthesize compounds like N-Benzyl-2-(1H-imidazol-1-yl)acetamide.

The following table summarizes potential reactions and the resulting compound classes:

Nucleophile Reagent Example Resulting Functional Group/Compound Class
Primary/Secondary Amine Piperidine α-Amino Acetamide (B32628)
Thiol Thiophenol α-Thio Acetamide
Alcohol/Phenol Phenol α-Oxy Acetamide

These reactions underscore the role of this compound as a foundational molecule for creating libraries of compounds for screening in drug discovery and materials science.

Both the chloroacetamide and the 2-cyanobenzyl moieties of the title compound offer strategic advantages for the synthesis of novel heterocyclic systems. Heterocycles are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals.

The chloroacetamide portion can participate in cyclization reactions. For example, N-aryl 2-chloroacetamides can undergo intramolecular cyclization to furnish a variety of heterocyclic systems such as imidazoles, pyrroles, and thiazolidine-4-ones researchgate.net. The reaction of 2-chloro-N-p-tolylacetamide with thiourea (B124793) and subsequent reactions can lead to β-lactam derivatives scilit.com.

The 2-cyanobenzyl group is also a valuable precursor for heterocycle synthesis. The cyano group can be involved in cyclization reactions to form nitrogen-containing rings. For instance, 2-cyanobenzaldehydes are known to be excellent starting materials for the synthesis of isoindolinones through tandem reactions rsc.orgrsc.org. Furthermore, the reaction of 2-aminobenzonitriles with other reagents can lead to the formation of quinazoline (B50416) derivatives nih.govorganic-chemistry.org. While the title compound does not have a free amino group, derivatization could lead to intermediates suitable for such cyclizations.

The combination of these two reactive centers within the same molecule opens up possibilities for tandem or sequential reactions to construct complex polycyclic systems.

The structural motifs present in this compound are found in various pharmaceutically active compounds. Chloroacetamides themselves are used as intermediates in the synthesis of herbicides and have shown antimicrobial and antifungal activity ijpsr.info. Moreover, the acetamide scaffold is a common feature in many drug molecules, including anticancer agents and enzyme inhibitors uran.uanih.govacs.orgnih.govnih.govijcce.ac.irarchivepp.com. For example, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have been investigated as potential antimicrobial and antiproliferative agents nih.gov.

The potential for this compound to serve as an intermediate in pharmaceutical synthesis is significant. By leveraging the reactivity of the chloro group and the synthetic versatility of the cyano group, medicinal chemists can access novel molecular scaffolds for drug discovery programs targeting a range of diseases.

Conceptual Frameworks for Chemical Biology Research

Beyond its role in synthetic chemistry, the structure of this compound provides a conceptual basis for its application in chemical biology, particularly in the design of molecular probes and the exploration of biological processes.

The development of molecular probes to visualize and study biological processes is a key area of chemical biology research. The design of fluorogenic probes, which become fluorescent upon a specific event such as an enzymatic reaction or a change in the cellular environment, is of particular interest.

A potential application for derivatives of this compound lies in the design of probes based on intramolecular cyclization. The principle involves a non-fluorescent molecule that, upon a specific trigger, undergoes an intramolecular reaction to form a fluorescent product. The 2-cyanobenzyl moiety, in conjunction with a nucleophile introduced by substitution of the chloro group, could potentially be designed to undergo such a cyclization. For example, intramolecular spirocyclization is a known mechanism for controlling the fluorescence of rhodamine-based probes researchgate.netacs.orgoptica.org. A similar concept could be envisioned where a reaction with a biological target unmasks a nucleophile that then reacts with the cyano group, leading to a fluorescent cyclic product. This would allow for the targeted visualization of specific enzymes or cellular components.

The acetamide scaffold is a well-recognized pharmacophore in drug design, capable of interacting with a variety of biological targets nih.govnih.govd-nb.infopatsnap.com. Derivatives of this compound could be hypothesized to modulate biological processes through interactions with specific molecular targets, such as enzymes.

Many enzyme inhibitors are based on an acetamide framework nih.govacs.orgarchivepp.comnih.gov. The chloroacetamide moiety itself can act as a covalent modifier of active site residues, particularly cysteine, in enzymes. By designing derivatives where the substituents on the benzyl (B1604629) ring and the ethyl group are optimized for binding to a specific enzyme's active site, it is conceivable to develop potent and selective inhibitors. For instance, novel acetamide-based compounds have been identified as inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression acs.orgnih.govmdpi.com.

The following table outlines a conceptual framework for designing bioactive molecules from the title compound:

Target Class Design Strategy Potential Biological Effect
Kinases Modification of benzyl and ethyl groups for specific binding pocket interactions. Inhibition of cell signaling pathways.
Proteases Incorporation of a recognition motif for the enzyme's active site. Modulation of protein degradation or activation.

These conceptual pathways highlight the potential of this compound as a starting point for the development of novel chemical tools and therapeutic leads.

Hypothesized Modulation of Biological Processes through Molecular Target Interactions

Theoretical Interference with Cellular Processes

N-benzyl-2-chloro-N-ethylacetamide belongs to the N-substituted acetamide family, which is characterized by a chloroacetamide core. smolecule.com The presence of a chlorine atom at the alpha-position creates an electrophilic center, making the compound reactive towards nucleophiles. smolecule.com This reactivity is the basis for its theoretical interference with cellular processes. A prominent mechanism of action for similar chloroacetamide compounds is alkylation. smolecule.com

As an alkylating agent, N-benzyl-2-chloro-N-ethylacetamide could theoretically modify nucleophilic sites found on essential biological macromolecules like proteins and nucleic acids. smolecule.com This interaction has the potential to disrupt normal cellular functions and pathways, providing a valuable tool for researchers to investigate cellular mechanisms. smolecule.com By observing the effects of such disruptions, scientists can gain insights into the roles of specific proteins and pathways in cellular health and disease. smolecule.com The benzyl group in the molecule enhances its lipophilicity, which could facilitate its passage across cell membranes. smolecule.com

Conceptual Basis for Enzyme or Receptor Binding

The structural features of N-benzyl-2-chloro-N-ethylacetamide provide a conceptual basis for its potential binding to enzymes or receptors. The chloroacetamide core is a versatile scaffold in medicinal chemistry. For instance, chloroacetamide derivatives have been utilized as precursors for antithrombotic agents that function by inhibiting platelet aggregation through antagonism of the GPIIb/IIIa receptor. smolecule.com

The different components of the N-benzyl-2-chloro-N-ethylacetamide molecule would each play a role in its binding affinity and specificity:

The Benzyl Group: This aromatic ring can participate in hydrophobic interactions with receptor pockets, potentially enhancing the binding affinity of the molecule. smolecule.com

The Ethyl Group: The ethyl substituent can influence the molecule's steric and electronic properties. smolecule.com These modifications can affect how the molecule fits into a binding site and its metabolic stability. smolecule.com

The Chloroacetamide Moiety: The reactive chlorine atom allows for covalent bonding with nucleophilic residues (such as cysteine or histidine) in the active site of an enzyme, leading to irreversible inhibition. This is a common strategy in drug design for achieving high potency.

Through structure-activity relationship (SAR) studies on related N-substituted acetamides, it has been shown that modifications of these groups can lead to potent and selective ligands for various biological targets. smolecule.com For example, molecular hybridization of N-substituted acetamides has resulted in P2Y₁₄R antagonists with submicromolar potency. smolecule.com

Development of Advanced Materials

Synthesis of Crosslinking Agents (Theoretical)

The reactivity of the chlorine atom in N-benzyl-2-chloro-N-ethylacetamide suggests its theoretical potential as a component in the synthesis of crosslinking agents. Crosslinking agents are molecules that can form chemical bonds between polymer chains, creating a more rigid and stable network structure.

The chloroacetamide group can undergo nucleophilic substitution reactions with various functional groups, such as amines or thiols. smolecule.com A theoretical crosslinking agent could be designed by reacting N-benzyl-2-chloro-N-ethylacetamide with a molecule containing at least two nucleophilic groups. This would result in a new, larger molecule with at least two reactive sites derived from the original chloroacetamide.

Alternatively, N-benzyl-2-chloro-N-ethylacetamide itself could act as a crosslinker for polymers that have nucleophilic side chains. In this scenario, the polymer chains would be linked together through the acetamide-based crosslinker. The presence of the benzyl and ethyl groups on the crosslinking agent would influence the properties of the resulting cross-linked material, such as its hydrophobicity, flexibility, and thermal stability.

Design of Polymer Precursors

The chemical structure of N-benzyl-2-chloro-N-ethylacetamide also lends itself to the theoretical design of polymer precursors, or monomers. The reactive α-chloro group is a key feature that could be exploited in polymerization reactions.

One possible pathway is through polycondensation. A bifunctional monomer could be synthesized from N-benzyl-2-chloro-N-ethylacetamide by first replacing the chlorine atom with a nucleophilic group that is then reacted with another functional group to extend the chain.

Another theoretical approach involves substitution polymerization, where the chlorine atom is displaced by a nucleophilic group from another monomer unit in a repeating fashion to form a polymer chain. The properties of the resulting polymer would be influenced by the N-benzyl and N-ethyl substituents, which could impart specific characteristics such as increased solubility in organic solvents or altered mechanical properties. The use of N-benzyl-2-chloro-N-ethylacetamide as a building block allows for the introduction of these specific chemical functionalities into the backbone or side chains of a polymer. smolecule.com

Future Research Directions and Unaddressed Scientific Inquiries

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-ethyl-acetamide and its derivatives offers fertile ground for the exploration of innovative reaction pathways. Traditional methods for amide bond formation often rely on the use of stoichiometric activating agents, which can generate significant waste. Future research could focus on the development of more sustainable and atom-economical catalytic systems.

One promising avenue is the use of transition-metal catalysts for the direct amidation of chloroacetic acid with N-(2-cyanobenzyl)ethylamine. Catalytic systems based on metals like ruthenium, iridium, or copper could facilitate this transformation under milder conditions and with higher efficiency than classical methods. Furthermore, the investigation of photoredox catalysis could unveil novel pathways for the synthesis of this and related compounds, potentially enabling reactions that are not feasible through traditional thermal methods. The development of novel C-amidoalkylation methods for aromatics could also provide new synthetic routes to derivatives of this compound. arkat-usa.org

Another area ripe for exploration is the use of enzymatic catalysis. Biocatalysts, such as lipases or engineered enzymes, could offer unparalleled selectivity and efficiency in the synthesis of this compound, operating under environmentally benign aqueous conditions. The development of continuous-flow processes for the synthesis of this compound, potentially utilizing immobilized catalysts, could also significantly enhance production efficiency and scalability. nih.gov

Catalyst TypePotential AdvantagesResearch Focus
Transition-Metal Catalysts Milder reaction conditions, higher atom economy, novel reactivity.Development of Ru, Ir, or Cu-based catalysts for direct amidation.
Photoredox Catalysis Access to unique reaction pathways, use of visible light as a renewable energy source.Exploration of light-mediated synthesis of the target compound.
Biocatalysis High selectivity (enantio- and regioselectivity), environmentally friendly conditions.Screening and engineering of enzymes for the synthesis of chiral derivatives.
Flow Chemistry Improved process control, enhanced safety, scalability.Design of continuous-flow reactors with immobilized catalysts.

Advanced SAR Studies with Emphasis on Predictive Modeling

A systematic exploration of the structure-activity relationships (SAR) of derivatives of this compound is crucial for unlocking their full potential in various applications, including as potential bioactive agents. Future SAR studies should move beyond traditional qualitative analyses and embrace quantitative and predictive modeling approaches.

The generation of a focused library of analogues, where the chloro, ethyl, and cyano-benzyl groups are systematically modified, would provide the necessary data for robust SAR analysis. For instance, replacement of the chlorine with other halogens or different leaving groups could modulate the compound's reactivity. Alterations to the ethyl group, such as increasing or decreasing the alkyl chain length or introducing branching, would probe the impact of steric hindrance around the amide nitrogen. Finally, modifying the position of the cyano group on the benzyl (B1604629) ring (ortho, meta, para) or replacing it with other electron-withdrawing or electron-donating groups would elucidate the electronic requirements for a desired activity. A quantitative structure-activity relationship (QSAR) study has been conducted on α-substituted acetamido-N-benzylacetamide derivatives, providing a foundation for similar studies on this compound. researchgate.netresearchgate.net

The integration of computational chemistry and machine learning will be paramount in these advanced SAR studies. nih.gov Predictive models, based on techniques such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, can be developed from the experimental data. youtube.combio-itworld.com These models can then be used to virtually screen large compound libraries and prioritize the synthesis of new derivatives with enhanced activity, thereby accelerating the discovery process. nih.gov

Molecular ModificationRationale for InvestigationPotential Impact
Halogen Substitution Modulate electrophilicity and reactivity.Fine-tuning of biological target engagement.
N-Alkyl Group Variation Alter steric and electronic properties.Influence on binding affinity and metabolic stability.
Cyano Group Positional Isomers Probe the influence of electronic effects.Optimization of interactions with biological targets.
Benzyl Ring Substitution Introduce diverse functionalities.Exploration of new interaction points and properties.

Investigation of Stereochemical Control in Derivatization

The presence of a stereocenter, which can be introduced through modification of the acetamide (B32628) or benzyl group, opens up the possibility of developing chiral derivatives of this compound. The investigation of stereochemical control in the synthesis of such derivatives is a critical area for future research. The stereochemistry of amines is a key factor in their reactivity and interaction with other chiral molecules. libretexts.org

Future work should focus on the development of asymmetric synthetic methods to access enantiomerically pure forms of derivatives. This could involve the use of chiral catalysts, chiral auxiliaries, or chiral resolving agents. youtube.com For instance, the asymmetric reduction of a ketone precursor or the enantioselective alkylation of a related enolate could be explored to introduce a chiral center. Organocatalysis presents a powerful tool for atroposelective N-acylation, which could be relevant for synthesizing axially chiral derivatives. rsc.org

Understanding the impact of stereochemistry on the biological activity or material properties of these compounds is of fundamental importance. It is well-established that enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize and test individual enantiomers is crucial for any potential therapeutic applications. Recent advancements in the asymmetric synthesis of chiral amides and peptides using racemization-free coupling reagents could provide valuable methodologies. rsc.org

Integration with High-Throughput Synthesis and Screening Methodologies

To efficiently explore the vast chemical space around the this compound scaffold, the integration of high-throughput synthesis and screening methodologies is essential. These approaches allow for the rapid generation and evaluation of large libraries of compounds, significantly accelerating the pace of research and discovery. nih.gov

Future efforts should focus on adapting the synthesis of derivatives to automated platforms. mdpi.com This could involve the use of solution-phase parallel synthesis or solid-phase synthesis techniques. The development of robust and reliable purification methods that are amenable to high-throughput workflows, such as automated flash chromatography or mass-directed purification, will also be critical. The creation of diverse compound libraries is a key strategy in modern drug discovery. nih.gov

In parallel, the development of high-throughput screening assays is necessary to evaluate the properties of the synthesized compounds. Depending on the intended application, these assays could be designed to measure biological activity (e.g., enzyme inhibition, receptor binding), physicochemical properties (e.g., solubility, stability), or material characteristics. The use of miniaturized assay formats, such as 384-well or 1536-well plates, coupled with robotic liquid handling systems, can dramatically increase screening throughput.

Application in Supramolecular Chemistry and Self-Assembly (Theoretical)

The molecular architecture of this compound, featuring both hydrogen bond accepting (cyano and carbonyl oxygen) and potentially hydrogen bond donating (if derivatized) groups, as well as an aromatic ring capable of π-π stacking, suggests its potential as a building block in supramolecular chemistry. nih.gov While currently theoretical, future research could explore the self-assembly properties of this molecule and its derivatives.

Computational modeling and simulation studies can be employed to predict the formation of supramolecular structures, such as dimers, oligomers, or extended networks, driven by non-covalent interactions. The cyano group is known to participate in various intermolecular interactions, including hydrogen bonding and dipolar coupling, which can play a crucial role in directing self-assembly. researchgate.net The amide functionality is also a key player in forming well-defined hydrogen-bonded structures. nih.gov

The theoretical exploration of how modifications to the molecular structure would influence the self-assembly process could guide the design of new molecules with specific aggregation properties. For example, the introduction of additional recognition motifs could lead to the formation of complex and functional supramolecular architectures. These theoretical studies could pave the way for the future experimental realization of novel materials with applications in areas such as crystal engineering, gel formation, and molecular recognition. The self-assembly of natural products can provide inspiration for designing novel drug delivery systems. dovepress.com

Q & A

Basic Research Questions

Q. What are the key structural features of 2-Chloro-N-(2-cyano-benzyl)-N-ethyl-acetamide, and how do they influence reactivity in synthetic pathways?

  • Answer : The compound features a chloroacetamide backbone substituted with a 2-cyano-benzyl group and an ethyl group. The electron-withdrawing cyano group enhances electrophilicity at the amide carbonyl, facilitating nucleophilic substitutions or condensations. The ethyl group introduces steric hindrance, potentially slowing reactions at the amide nitrogen. Structural analogs (e.g., 2-chloro-N-(3-nitrophenyl)acetamide) show that substituent positions affect hydrogen bonding and crystal packing, which can influence solubility and reaction yields .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Answer : Key steps include:

  • Reagent selection : Use 2-cyano-benzylamine and chloroacetyl chloride in a Schotten-Baumann reaction under inert conditions to minimize hydrolysis.
  • Temperature control : Maintain 0–5°C during acylation to suppress side reactions.
  • Workup : Extract with dichloromethane and wash with brine to remove unreacted reagents.
  • Purification : Recrystallize from ethanol/water mixtures or use silica gel chromatography (hexane:ethyl acetate, 3:1). Similar protocols for chloroacetamide derivatives report yields >75% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation from chloroacetamide vapors.
  • Storage : Keep in airtight containers at room temperature, away from oxidizing agents.
  • Waste disposal : Neutralize with sodium bicarbonate before incineration. Analogous compounds (e.g., N-chloro-N-phenylacetamide) require similar precautions due to uncharacterized toxicity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR or IR) for this compound be resolved?

  • Answer :

  • NMR analysis : Compare experimental 1^1H and 13^{13}C NMR shifts with computational predictions (DFT/B3LYP/6-31G*). For example, the cyano group’s deshielding effect should shift adjacent protons downfield.
  • IR validation : Confirm C=O (1650–1700 cm1^{-1}) and C≡N (2200–2260 cm1^{-1}) stretches. Discrepancies may arise from solvent polarity or crystallinity; use solid-state IR for crystalline samples.
  • Cross-reference : Compare with structurally related compounds (e.g., 2-chloro-N-(5-chlorothien-2-yl)acetamide) to identify substituent-specific trends .

Q. What methodologies are recommended for resolving crystallographic ambiguities in this compound using SHELX and ORTEP?

  • Answer :

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule X-ray diffraction.
  • SHELXL refinement : Apply twin refinement if crystal twinning is detected (e.g., BASF parameter >0.3). Use restraints for disordered ethyl/cyano groups.
  • ORTEP visualization : Generate thermal ellipsoid plots to assess anisotropic displacement parameters. Compare bond lengths/angles with similar acetamides (e.g., 2-chloro-N-(4-methylphenyl)acetamide) to validate geometry .

Q. How can researchers evaluate synergistic effects between this compound and antibiotics against resistant bacterial strains?

  • Answer :

  • Checkerboard assay : Test fractional inhibitory concentration (FIC) indices with ciprofloxacin or β-lactams. A FIC index ≤0.5 indicates synergy.
  • Mechanistic studies : Use fluorescence microscopy (SYTOX Green uptake) to assess membrane disruption.
  • Control experiments : Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to exclude nonspecific effects. A related study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide reported synergy with cefepime against K. pneumoniae (FIC = 0.3) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and low temperatures to stabilize reactive intermediates.
  • Characterization : Combine multiple techniques (XRD, HPLC-MS, DSC) for comprehensive analysis.
  • Biological assays : Use clinical isolates with documented resistance profiles for relevance.

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